Solabegron Ethylene D4
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Overview
Description
Solabegron Ethylene D4 is a stable isotope-labeled compound with the molecular formula C23H19D4ClN2O3 and a molecular weight of 414.92 g/mol . It is a derivative of Solabegron, a selective β3 adrenergic receptor agonist, which is being developed for the treatment of overactive bladder and irritable bowel syndrome .
Preparation Methods
The synthesis of Solabegron Ethylene D4 involves the incorporation of deuterium atoms into the Solabegron molecule. The synthetic route typically includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylacetic acid and biphenyl derivatives.
Deuteration: Deuterium atoms are introduced into the molecule through specific reactions, such as catalytic hydrogenation using deuterium gas or deuterated reagents.
Coupling Reactions: The deuterated intermediates are then coupled using standard organic synthesis techniques, such as amide bond formation and reductive amination
Chemical Reactions Analysis
Solabegron Ethylene D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the molecule can be oxidized to form ketones or aldehydes under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Solabegron Ethylene D4 has several scientific research applications, including:
Biology: It is employed in biological studies to investigate the pharmacokinetics and metabolism of Solabegron in biological systems.
Mechanism of Action
Solabegron Ethylene D4, like Solabegron, acts as a selective agonist for the β3 adrenergic receptor. The mechanism of action involves the following steps:
Receptor Binding: this compound binds to the β3 adrenergic receptor on the surface of target cells.
Activation of Adenylate Cyclase: The binding activates adenylate cyclase through the action of G proteins, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
Physiological Effects: The elevated cAMP levels result in the relaxation of smooth muscle cells, particularly in the bladder, thereby alleviating symptoms of overactive bladder.
Comparison with Similar Compounds
Solabegron Ethylene D4 can be compared with other β3 adrenergic receptor agonists, such as:
Mirabegron: Another β3 adrenergic receptor agonist used for the treatment of overactive bladder.
Vibegron: A newer β3 adrenergic receptor agonist with similar applications in the treatment of overactive bladder.
The uniqueness of this compound lies in its stable isotope labeling, which makes it a valuable tool for research and analytical purposes.
Properties
CAS No. |
1250986-04-9 |
---|---|
Molecular Formula |
C₂₃H₁₉D₄ClN₂O₃ |
Molecular Weight |
414.92 |
Synonyms |
3’-[[2-[[(2R)-2-(3-Chlorophenyl)-2-hydroxyethyl]amino]ethyl-1,1,2,2-d4]amino]-[1,1’-Biphenyl]-3-carboxylic Acid |
Origin of Product |
United States |
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